O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester
CAS No.:
Cat. No.: VC18374921
Molecular Formula: C22H37NO5Si
Molecular Weight: 423.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H37NO5Si |
|---|---|
| Molecular Weight | 423.6 g/mol |
| IUPAC Name | methyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
| Standard InChI | InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3 |
| Standard InChI Key | XTCFNMSRLHZYAS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure is defined by three key modifications to the native tyrosine backbone:
-
TBDMS Protection: The hydroxyl group on the tyrosine side chain is shielded by a tert-butyldimethylsilyl group, rendering it inert to nucleophilic attack during synthetic reactions .
-
Boc Protection: The α-amino group is protected by a tert-butoxycarbonyl group, preventing unwanted side reactions at the amine site .
-
Methyl Esterification: The carboxylic acid group is esterified with a methyl group, enhancing solubility in organic solvents .
The SMILES notation for this compound is:
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC , which encapsulates its stereochemical configuration and functional group arrangement.
Table 1: Key Physicochemical Properties
Synthesis and Reaction Mechanisms
Synthetic Pathway
The synthesis of O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester involves sequential protection of functional groups to avoid cross-reactivity. A representative procedure from ChemicalBook outlines the following steps:
Step 1: Protection of the Amino Group
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propanoate (Intermediate 131B) is treated with sodium hydride (NaH) in tetrahydrofuran (THF) and dimethylformamide (DMF). This deprotonates the amine, preparing it for alkylation .
Step 2: Methylation
Methyl iodide (CHI) is introduced to the reaction mixture, facilitating N-methylation. The reaction proceeds for 24 hours under anhydrous conditions to ensure complete conversion .
Step 3: Purification
The crude product is purified via silica gel chromatography using a gradient of ethyl acetate in cyclohexane, yielding the final compound as a yellow oil with a mass of 436 mg (77% yield) .
Table 2: Reaction Conditions and Yield
| Parameter | Detail |
|---|---|
| Solvent System | THF:DMF (10:1 v/v) |
| Reagents | NaH (1.80 mmol), CHI (5.08 mmol) |
| Reaction Time | 24 hours |
| Purification Method | Silica gel chromatography |
| Yield | 77% |
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
The compound’s dual protection strategy makes it a cornerstone in solid-phase peptide synthesis (SPPS). The TBDMS group withstands acidic conditions used to remove Boc groups, enabling sequential deprotection and elongation of peptide chains . For example, in synthesizing tyrosine-rich peptides, this derivative prevents oxidation of the phenolic hydroxyl group during coupling reactions.
Proteomics Research
In mass spectrometry-based proteomics, the methyl ester moiety improves ionization efficiency, facilitating the detection and quantification of tyrosine-containing peptides. Additionally, the TBDMS group’s hydrophobicity aids in chromatographic separation, reducing co-elution with non-target analytes .
Recent Advances and Future Directions
Recent studies have explored enzymatic approaches to deprotect TBDMS groups under mild conditions, potentially expanding the compound’s utility in bioconjugation . Additionally, its role in synthesizing tyrosine kinase inhibitors highlights its relevance in targeted cancer therapies. Future research may focus on developing photolabile protecting groups to enable light-controlled deprotection, further enhancing synthetic flexibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume